4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide
Description
4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a synthetic benzamide derivative characterized by a 4-ethyl-substituted benzamide core linked to a cyclohexylamine moiety. The cyclohexyl group is further functionalized at the 1-position with a 6-methylpyridine-2-carbonyl substituent. This structural configuration distinguishes it from other benzamide-based compounds, particularly those with opioid activity or regulatory relevance.
Properties
CAS No. |
644980-50-7 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-10-12-18(13-11-17)21(26)24-22(14-5-4-6-15-22)20(25)19-9-7-8-16(2)23-19/h7-13H,3-6,14-15H2,1-2H3,(H,24,26) |
InChI Key |
QVEOVOSNUBBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(6-methylpyridine-2-carbonyl)cyclohexylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can result in changes in cellular function, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Benzamide Core : 4-Ethyl substitution.
- Cyclohexylamine Substituent : 1-(6-methylpyridine-2-carbonyl) group.
Analog Compounds :
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: 2-(dimethylamino) group with N-methylation. Key Difference: Chloro substituents enhance electron-withdrawing effects, while dimethylamino provides basicity, contrasting with the target compound’s ethyl (electron-donating) and pyridine carbonyl (electron-withdrawing) groups .
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: 1-(dimethylamino) group linked via a methyl bridge. Key Difference: Methyl bridge in AH-7921 alters spatial orientation compared to the direct pyridine-carbonyl attachment in the target compound .
Furanyl UF-17 (N-[2-(dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide): Core: Furan-2-carboxamide instead of benzamide. Cyclohexylamine Substituent: 2-(dimethylamino) group. Key Difference: Heterocyclic furan ring may reduce metabolic stability compared to the pyridine carbonyl in the target compound .
Isopropyl U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide): Benzamide Core: 3,4-Dichloro substitution. Cyclohexylamine Substituent: N-isopropyl group. Key Difference: Bulkier isopropyl group may hinder receptor binding compared to the target compound’s unsubstituted benzamide .
Pharmacological and Physicochemical Properties
*Estimated based on substituent contributions.
Key Findings from Structural Analysis
- Receptor Binding: The pyridine carbonyl group could introduce hydrogen-bonding interactions absent in dimethylamino-substituted analogs (e.g., U-47700), possibly altering receptor selectivity .
- Metabolic Stability: The pyridine ring may confer resistance to cytochrome P450 oxidation compared to furan or dimethylamino groups, as seen in Furanyl UF-17 or AH-7921 .
Biological Activity
4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity in various biological systems, supported by relevant data tables and case studies.
1. Compound Overview
Chemical Structure and Properties
- IUPAC Name : 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.5 g/mol
- CAS Number : 644980-49-4
The compound features a complex structure that includes an ethyl group, a cyclohexyl moiety, and a pyridine derivative, which may contribute to its unique biological properties.
2. Synthesis Methods
The synthesis of this compound typically involves the condensation of 4-ethylbenzoic acid with 1-(6-methylpyridine-2-carbonyl)cyclohexylamine. Common reagents include:
- Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC)
- Catalysts : 4-dimethylaminopyridine (DMAP)
- Solvents : Dichloromethane
The reaction conditions generally require an inert atmosphere and temperatures ranging from 0 to 25°C to ensure optimal yields and purity.
The biological activity of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator:
- Enzyme Inhibition : It can bind to the active sites of enzymes, blocking their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
4.1 Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit prostaglandin E2 (PGE2)-induced TNFα reduction in ex vivo assays, demonstrating significant efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
| Compound | IC50 (nM) | Assay Type |
|---|---|---|
| 4f | 123 | PGE2-induced TNFα reduction |
| Diclofenac | Varies | Various inflammatory models |
4.2 Antimicrobial Activity
Preliminary assessments indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 1: In Vivo Efficacy
A study compared the efficacy of the compound against pain models in animals. The results indicated that it significantly reduced pain responses in models induced by monoiodoacetic acid (MIA) and adjuvant-induced arthritis (AIA), suggesting its potential as a therapeutic agent for chronic pain management.
Case Study 2: Pharmacokinetics
Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for the compound, making it a viable candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
